Fmoc-MeSer(Bzl)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

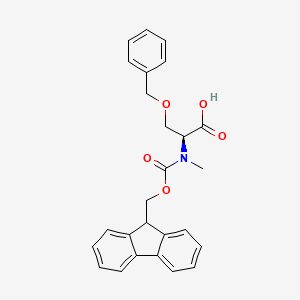

Fmoc-MeSer(Bzl)-OH: is a derivative of serine, an amino acid, where the hydroxyl group of serine is protected by a benzyl group, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis to protect functional groups during the assembly of peptide chains.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-MeSer(Bzl)-OH typically involves the following steps:

Protection of the Hydroxyl Group: The hydroxyl group of serine is protected by a benzyl group using benzyl bromide in the presence of a base such as sodium hydroxide.

Protection of the Amino Group: The amino group is protected by the Fmoc group using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production methods for this compound would involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, and the benzyl group can be removed via hydrogenation.

Coupling Reactions: Fmoc-MeSer(Bzl)-OH can undergo coupling reactions with other amino acids or peptides using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, hydrogenation for benzyl removal.

Coupling: HBTU, DIPEA, and solvents like DMF (dimethylformamide).

Major Products Formed

Deprotected Serine Derivatives: After deprotection, the free serine derivative can be obtained.

Peptide Chains: When coupled with other amino acids, longer peptide chains are formed.

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis

Fmoc-MeSer(Bzl)-OH is primarily used in solid-phase peptide synthesis (SPPS). This technique allows for the assembly of peptides on a solid support, facilitating purification and characterization. The Fmoc strategy is preferred over other methods (like Boc chemistry) due to its compatibility with sensitive side chains and the ease of monitoring deprotection through UV absorption of the released fluorene .

Table 1: Comparison of Fmoc and Boc Chemistry

| Feature | Fmoc Chemistry | Boc Chemistry |

|---|---|---|

| Deprotection Conditions | Mild (base labile) | Harsh (acidic) |

| Side Chain Compatibility | High | Moderate |

| Monitoring Deprotection | UV Absorption | Volatile Byproducts |

| Automation | Easy | Difficult |

Synthesis of Complex Peptides

The mild conditions associated with Fmoc chemistry have led to successful syntheses of complex peptides that contain multiple tryptophan residues, such as gramicidin A and indolicidin. These peptides were synthesized with significantly improved yields compared to traditional methods .

Inhibition Studies

Recent studies have demonstrated that Fmoc-amino acids, including this compound, can act as selective inhibitors for butyrylcholinesterase (BChE). The presence of the Fmoc group enhances binding affinity, making these compounds valuable in designing inhibitors for therapeutic applications .

Case Study: BChE Inhibition

- Objective : Evaluate the inhibitory effects of Fmoc-amino acids on BChE.

- Method : Assessed enzyme activity in the presence of various concentrations of Fmoc-amino acids.

- Results : Fmoc-Leu and Fmoc-Lys exhibited significant inhibition, suggesting potential for developing selective BChE inhibitors .

Structural Modifications and Variants

The versatility of this compound allows for structural modifications that can enhance its properties. For example, modifying the side chain can lead to increased selectivity and potency against specific targets.

Table 2: Structural Variants and Their Properties

| Variant | Modification | Inhibition Constant (K_I) |

|---|---|---|

| Fmoc-Tryptophan | t-butoxycarbonyl | Lowered by 8-fold |

| Fmoc-Leucine | Hydrophobic Group | Significant inhibition |

| Fmoc-Lysine | Cationic Group | Enhanced binding |

Mécanisme D'action

The primary mechanism of action for Fmoc-MeSer(Bzl)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the benzyl group protects the hydroxyl group. These protecting groups can be selectively removed to allow for the stepwise assembly of peptide chains.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Ser(tBu)-OH: Similar to Fmoc-MeSer(Bzl)-OH but with a tert-butyl group protecting the hydroxyl group.

Fmoc-Thr(tBu)-OH: Threonine derivative with Fmoc and tert-butyl protecting groups.

Uniqueness

This compound: is unique due to the specific combination of protecting groups, which provides distinct reactivity and stability during peptide synthesis.

Activité Biologique

Fmoc-MeSer(Bzl)-OH, or 9-fluorenylmethoxycarbonyl-β-benzylserine, is a derivative of serine that plays a significant role in peptide synthesis and exhibits various biological activities. This article explores the biological implications of this compound, focusing on its synthesis, properties, and potential applications in biomedical research.

This compound has the chemical formula C26H25NO5 and a molecular weight of 441.49 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions .

Synthesis and Stability

The synthesis of this compound typically involves the protection of the hydroxyl group of serine with a benzyl group, followed by the introduction of the Fmoc group. This method allows for the selective protection of the amino acid's functional groups, facilitating its incorporation into peptides without unwanted side reactions .

Table 1: Comparison of Synthesis Yields

| Synthesis Method | Yield (%) | Comments |

|---|---|---|

| Traditional SPPS | 65 | Moderate yield with potential for side reactions |

| Optimized SPPS | 87 | Enhanced stability and reduced byproducts |

Biological Activity

This compound has been studied for its potential biological activities, particularly in the context of peptide synthesis. Its incorporation into peptides can enhance their stability and bioactivity. Notably, peptides containing β-benzylserine have shown improved binding affinities in receptor assays compared to their unmodified counterparts .

Case Studies

- Receptor Binding Assay

-

Antimicrobial Activity

- Peptides synthesized using this compound were tested for antimicrobial properties against various bacterial strains. The modified peptides exhibited enhanced activity compared to standard peptides lacking this modification, indicating that this compound may play a role in developing new antimicrobial agents .

- Inhibition Studies

Challenges and Limitations

Despite its advantages, the use of this compound in peptide synthesis is not without challenges. The formation of byproducts such as aspartimide during synthesis can complicate purification processes. Recent studies have focused on optimizing reaction conditions to minimize these side reactions .

Table 2: Byproduct Formation Rates

| Condition | Aspartimide Formation (%) | Yield (%) |

|---|---|---|

| Standard Conditions | 10 | 54 |

| Acidic Modifiers | 2 | 87 |

Propriétés

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-27(24(25(28)29)17-31-15-18-9-3-2-4-10-18)26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,28,29)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPIFUWXIJVTCS-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(COCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](COCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.